molecular formula C20H24N6O2S B11602183 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B11602183
M. Wt: 412.5 g/mol
InChI Key: HSGJGKRYIUTTKS-UHFFFAOYSA-N
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Description

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide involves several steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the morpholin-4-ylpropyl group and the imino and oxo functionalities. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of cellular activities such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide stands out due to its unique structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

InChI

InChI=1S/C20H24N6O2S/c1-13-4-2-6-26-18(13)23-19-15(20(26)27)12-14(17(22)29)16(21)25(19)7-3-5-24-8-10-28-11-9-24/h2,4,6,12,21H,3,5,7-11H2,1H3,(H2,22,29)

InChI Key

HSGJGKRYIUTTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=S)N

Origin of Product

United States

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